molecular formula C10H17NO B022742 5-(Piperidin-1-yl)pent-3-yn-1-ol CAS No. 104580-60-1

5-(Piperidin-1-yl)pent-3-yn-1-ol

Cat. No. B022742
M. Wt: 167.25 g/mol
InChI Key: VGLQDXKMJHPROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 5-(Piperidin-1-yl)pent-3-yn-1-ol, has been explored through various methods. For instance, a stereoselective synthesis of piperidine scaffolds was achieved from oxidative cleavage of Diels-Alder adducts derived from N-protected dihydropyridines, presenting a method for introducing diverse substituents into the piperidine ring (Sales & Charette, 2005).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
  • Synthesis of Biologically Active Compounds

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Antiviral Agents

    • Some reported isatin derivatives, which are a type of piperidine derivative, have shown outstanding antiviral properties .
  • Anticancer Agents

    • Piperidine derivatives are being utilized in different ways as anticancer agents .
    • Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Antioxidants

    • Piperine, a true alkaloid having a piperidine moiety, is found in plants of the Piperaceae family and shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

properties

IUPAC Name

5-piperidin-1-ylpent-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1,3-4,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLQDXKMJHPROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401891
Record name 5-(piperidin-1-yl)pent-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-1-yl)pent-3-yn-1-ol

CAS RN

104580-60-1
Record name 5-(piperidin-1-yl)pent-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nasrollahzadeh, SM Sajadi - Rsc Advances, 2015 - pubs.rsc.org
This paper reports on the green synthesis of gold nanoparticles (Au NPs) by Anthemis xylopoda flowers aqueous extract without the addition of surfactant agents and their application as …
Number of citations: 101 pubs.rsc.org

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